Bis(dimethylamino)chlorophosphine

Catalog No.
S1893513
CAS No.
3348-44-5
M.F
C4H12ClN2P
M. Wt
154.58 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(dimethylamino)chlorophosphine

CAS Number

3348-44-5

Product Name

Bis(dimethylamino)chlorophosphine

IUPAC Name

N-[chloro(dimethylamino)phosphanyl]-N-methylmethanamine

Molecular Formula

C4H12ClN2P

Molecular Weight

154.58 g/mol

InChI

InChI=1S/C4H12ClN2P/c1-6(2)8(5)7(3)4/h1-4H3

InChI Key

MAJFLEHNBOUSIY-UHFFFAOYSA-N

SMILES

CN(C)P(N(C)C)Cl

Canonical SMILES

CN(C)P(N(C)C)Cl

Precursor for Phosphine Ligands:

BDACP serves as a valuable precursor for the synthesis of phosphine ligands, which are crucial components in organometallic chemistry. These ligands bind to transition metals, forming complexes with unique properties. By varying the substituents on BDACP, researchers can access a diverse range of phosphine ligands with tailored electronic and steric properties for specific applications in catalysis, material science, and medicinal chemistry [].

Source of PCl2+ moiety:

BDACP acts as a masked source of the PCl2+ moiety. The PCl2+ group can be readily generated from BDACP under suitable reaction conditions. This feature makes BDACP useful in various chlorination reactions and the synthesis of phosphorus-containing organic compounds [].

Origin

BDACP is not widely found in nature and is typically synthesized in a laboratory setting [].

Significance

BDACP plays a crucial role in various areas of scientific research. Its primary function lies in its ability to act as a masked source of the dichlorophosphonium cation (PCl2+). This reactive intermediate participates in numerous organic transformations, including the synthesis of phosphonic acids, phosphonates, and other phosphorus-containing molecules.


Molecular Structure Analysis

BDACP possesses a pyramidal structure with a central phosphorus atom bonded to two dimethylamine groups (N(CH3)2) and a chlorine atom (Cl). The P-N bonds are typically shorter than the P-Cl bond due to the higher electronegativity of chlorine compared to nitrogen. The two dimethylamine groups sterically hinder the molecule, influencing its reactivity [].

Notable Aspects:

  • The lone pair of electrons on the phosphorus atom contributes to its Lewis acidity, making it susceptible to nucleophilic attack.
  • The steric bulk of the dimethylamine groups can influence the reaction rates and selectivity in certain transformations.

Chemical Reactions Analysis

Synthesis

BDACP can be synthesized by the reaction of phosphorus trichloride (PCl3) with dimethylamine (N(CH3)2) [].

Balanced Chemical Equation:

N(CH3)2 + PCl3 → (CH3)2N)2PCl + 2 N(CH3)2•HCl

Other Relevant Reactions:

  • Nucleophilic substitution: BDACP reacts with various nucleophiles to form P-C or P-N bonds. For example, it reacts with alcohols to yield phosphonic acid derivatives.
  • Phosphorylation: BDACP can be used as a phosphorylating agent for a variety of organic substrates, introducing a phosphorus-containing group into the molecule.
Decomposition

BDACP can decompose upon exposure to moisture or heat, releasing dimethylamine and hydrogen chloride gas [].

Physical and Chemical Properties

  • Melting point: Not readily available
  • Boiling point: 55-57 °C at 0.2 mmHg
  • Density: 1.060 g/mL at 25 °C
  • Solubility: Soluble in organic solvents like dichloromethane and hexanes []
  • Stability: Moisture sensitive, decomposes upon heating []

BDACP is a hazardous compound due to the following reasons:

  • Toxicity: It is toxic upon ingestion, inhalation, or skin contact [].
  • Corrosivity: It can cause skin and eye irritation [].
  • Flammability: It is flammable and may ignite upon contact with heat or open flame [].

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling BDACP [].
  • Work in a well-ventilated area to avoid inhalation exposure.
  • Store BDACP in a cool, dry place away from heat and incompatible materials [].

XLogP3

1.2

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

3348-44-5

Wikipedia

Bis(dimethylamino)chlorophosphine

Dates

Modify: 2023-08-16

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